molecular formula C8H9BrMg B3116189 2,6-Dimethylphenylmagnesium bromide CAS No. 21450-64-6

2,6-Dimethylphenylmagnesium bromide

Cat. No.: B3116189
CAS No.: 21450-64-6
M. Wt: 209.37 g/mol
InChI Key: DCQJQVFIEFMTTQ-UHFFFAOYSA-M
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Description

2,6-Dimethylphenylmagnesium bromide, also known as 2,6-Xylylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula (CH3)2C6H3MgBr and a molecular weight of 209.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenylmagnesium bromide is typically prepared by reacting 2,6-dimethylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

2,6-Dimethylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The compound’s reactivity is influenced by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triisopropylphenylmagnesium bromide
  • 2-Mesitylmagnesium bromide
  • 3,5-Dimethylphenylmagnesium bromide
  • 4-Fluoro-2-methylphenylmagnesium bromide
  • 1-Naphthylmagnesium bromide

Uniqueness

2,6-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, which can affect the outcome of reactions compared to other Grignard reagents .

Properties

IUPAC Name

magnesium;1,3-dimethylbenzene-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQJQVFIEFMTTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403854
Record name Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21450-64-6
Record name Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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